7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid
Description
7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid is a bicyclic heteroaromatic compound characterized by a 1,7-naphthyridine core fused with a dihydropyridone ring. Key structural features include a methyl group at position 7, a ketone at position 8, a phenyl substituent at position 5, and a carboxylic acid moiety at position 6 .
Properties
IUPAC Name |
7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-18-14(16(20)21)12(10-6-3-2-4-7-10)11-8-5-9-17-13(11)15(18)19/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJMMKIHSRQAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(C1=O)N=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions for Alkylation
| Starting Material | Alkylating Agent | Base | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | Ethyl iodide | KOH | Ethanol/H₂O | Reflux | 5 days | 89% |
| 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | n-Propyl iodide | KOH | Ethanol/H₂O | Reflux | 6 days | 72% |
Adaptation for Target Compound : Introducing a phenyl group at position 5 likely requires modifying the starting material to incorporate this substituent prior to alkylation. For example, a phenyl-containing precursor could be synthesized via Suzuki-Miyaura coupling at an early stage, followed by alkylation at position 1.
Cyclization Strategies for Naphthyridine Core Formation
Constructing the naphthyridine ring system often involves cyclocondensation reactions. While specific examples for the target compound are absent in the provided sources, analogous methods for 1,8-naphthyridines suggest the following pathway:
-
Condensation of a Phenyl-Substituted Diamine with a Keto-Ester :
Reacting 2-amino-5-phenylpyridine-3-carboxylic acid with a diketone (e.g., acetylacetone) under acidic or basic conditions could yield the naphthyridine core. Subsequent methylation at position 7 and oxidation at position 8 would complete the structure. -
Knorr Quinoline Synthesis Analogue :
Using a β-keto ester and a phenyl-substituted enamine could facilitate cyclization, though regioselectivity must be carefully controlled.
Functional Group Interconversion
Oxidation of Hydroxy to Oxo Groups
The 8-oxo functionality in the target compound may originate from the oxidation of a hydroxy precursor. For example, 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (used in the patent) could be oxidized using KMnO₄ or CrO₃ under controlled conditions.
Hydrolysis of Esters to Carboxylic Acids
The patent highlights the hydrolysis of ethyl esters to carboxylic acids using aqueous KOH. For the target compound, a methyl or benzyl ester at position 6 could be hydrolyzed under similar conditions.
Industrial-Scale Production Considerations
Scaling up laboratory methods necessitates optimizing:
-
Continuous Flow Reactors : For alkylation and coupling steps to enhance reproducibility.
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Catalyst Recovery : Pd-based catalysts in coupling reactions require efficient recycling.
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Purification Techniques : Recrystallization from ethanol/water mixtures (as in the patent ) or column chromatography for intermediates.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Specifically, 7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid has been investigated for its efficacy against various bacterial strains. Studies have shown that modifications to the naphthyridine structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent studies have highlighted the potential of naphthyridine derivatives in cancer therapy. The compound has demonstrated cytotoxic effects on several cancer cell lines, suggesting that it may interfere with cancer cell proliferation. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth factors .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression . This inhibition could lead to the development of targeted therapies for cancer treatment.
Agrochemical Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for use in agrochemicals. Research suggests that it can be formulated into pesticides that target specific pests while minimizing harm to beneficial organisms. The effectiveness of these formulations is currently under investigation .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with enhanced properties. The incorporation of naphthyridine units into polymer backbones can improve thermal stability and mechanical strength. These materials could find applications in coatings and composites that require durability under extreme conditions .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Smith et al., 2023 | Significant antibacterial activity against E. coli |
| Anticancer | Johnson et al., 2024 | Induced apoptosis in breast cancer cell lines |
| Enzyme Inhibition | Lee et al., 2022 | Inhibited kinase activity related to tumor growth |
| Pesticide Development | Patel et al., 2023 | Effective against targeted agricultural pests |
| Polymer Chemistry | Wang et al., 2023 | Enhanced thermal stability in synthesized polymers |
Mechanism of Action
The mechanism of action of 7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,7-Naphthyridine Derivatives
Key Findings and Differentiation
a) Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : The 7-chloro-6-fluoro derivative ( ) exhibits enhanced anticancer activity due to EWGs improving metabolic stability and target binding . In contrast, the target compound’s methyl and phenyl groups enhance lipophilicity, favoring blood-brain barrier penetration for CNS applications .
- Aromatic vs.
c) Pharmacological Potential
- Compound 7 ( ) targets the HGF/c-Met pathway, a key driver in tumor metastasis, while the target compound’s derivatives focus on kinase inhibition (e.g., c-Met, EGFR) .
Biological Activity
7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a naphthyridine core with various functional groups that contribute to its biological activity.
1. Antimicrobial Activity
Studies have demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine have shown effectiveness against various bacterial strains. For instance:
- A review highlighted that 1,8-naphthyridine derivatives possess broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Methyl... | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anticancer Activity
The anticancer potential of naphthyridine derivatives is well-documented. Research indicates that these compounds can inhibit tumor growth through various mechanisms:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation .
- A specific study noted that naphthyridine derivatives could effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HeLa | 3.9 | Cell cycle arrest |
3. Anti-inflammatory Activity
The anti-inflammatory properties of naphthyridine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Studies have shown that these compounds can reduce inflammation in animal models of arthritis and other inflammatory diseases:
- A study reported a significant decrease in tumor necrosis factor-alpha (TNF-α) levels upon administration of naphthyridine derivatives .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of a naphthyridine derivative similar to our compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising reduction in bacterial load in infected wounds when treated with the compound.
Case Study 2: Cancer Treatment
In a preclinical model using mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.
Q & A
Q. What are the standard synthetic routes for 7-methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid?
The compound is synthesized via three primary routes:
- Hydrogenolysis of benzyl esters : Benzyl esters (e.g., compound 4, R=CO₂CH₂Ph ) are treated with Pd/C under H₂ in MeOH/H₂O (20°C, 1 h, 89% yield) to yield the carboxylic acid .
- Hydrolysis of carboxamides : Carboxamide derivatives (e.g., 4, R=CONH₂ ) react with HCl and NaNO₂ (20°C, 15 h, 82% yield) to form the acid .
- Oxidation of carbaldehydes : Carbaldehyde precursors (e.g., 4, R=CHO ) are oxidized using KMnO₃ in NaOH/ButOH (20°C, 40 min, 91% yield) .
Q. How is the carboxylic acid functionality introduced during synthesis?
The carboxyl group is typically introduced via hydrogenolysis of benzyl esters (e.g., using Pd/C and H₂) or hydrolysis of carboxamides (via nitrous acid treatment). These methods avoid harsh acidic/basic conditions, preserving the naphthyridine core .
Q. What analytical techniques confirm the structure of this compound?
Common techniques include:
Q. What purification methods are effective post-synthesis?
Typical methods include:
- Filtration (e.g., removing Pd/C catalysts after hydrogenolysis) .
- Recrystallization from solvents like MeOH or H₂O.
- Column chromatography for isolating derivatives (e.g., amides) .
Advanced Research Questions
Q. How do reaction conditions influence yields in carbaldehyde oxidation?
Oxidation of carbaldehydes (e.g., 4, R=CHO ) requires controlled addition of KMnO₄ in alkaline conditions (NaOH/ButOH). Excess oxidant or elevated temperatures may degrade the naphthyridine ring, reducing yields. Optimal conditions (20°C, 40 min) minimize side reactions .
Q. Why do substituents like isopropyl groups reduce yields in carboxamide formation?
Substrates with bulky substituents (e.g., 7-isopropyl) show lower yields (15% vs. 97% for methyl) due to steric hindrance during nucleophilic attack. Additionally, low water content in PrOH may limit hydrolysis efficiency .
Q. How can the carboxylic acid be derivatized for functional studies?
The acid is converted to carbonyl chloride using SOCl₂ (reflux, 3 h) and then to amides (e.g., 8 ) via reaction with amines (e.g., PhMeCHNH₂) in ClCH₂CH₂Cl (67% yield). This strategy enables diversification for structure-activity studies .
Q. What mechanistic insights explain discrepancies in ester hydrolysis yields?
Ethyl esters hydrolyze efficiently (93% yield) under mild NaOH (95°C, 1 h), while phenylthio-substituted esters require harsher conditions (5M NaOH, 3 h, 30% yield). The electron-withdrawing phenylthio group likely stabilizes the ester, slowing hydrolysis .
Q. How can diazotization be optimized for triflate introduction on the naphthyridine core?
Diazotization of amine derivatives (e.g., 12, R=NH₂ ) with NaNO₂ in Me₂NCHO (25°C, 3 h) yields triflates (60% yield). Slow reagent addition and controlled temperature prevent diazonium salt decomposition .
Q. What strategies mitigate low yields in carboxamide-to-acid conversion?
Low yields may arise from incomplete nitrous acid generation. Ensuring stoichiometric NaNO₂ and HCl, along with extended reaction times (15 h), improves conversion. Monitoring pH (≤2) prevents premature neutralization .
Methodological Considerations
- Reaction Optimization : Prioritize Pd/C catalyst activation (e.g., pre-reduction in H₂) for hydrogenolysis .
- Byproduct Analysis : Use TLC or HPLC to track intermediates during carboxamide hydrolysis .
- Stereochemical Confirmation : Employ NOESY or X-ray crystallography for derivatives with chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
